3-(4-Methylphenyl)-1H-2-benzopyran-1-one 3-(4-Methylphenyl)-1H-2-benzopyran-1-one
Brand Name: Vulcanchem
CAS No.: 62827-73-0
VCID: VC15934691
InChI: InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(17)18-15/h2-10H,1H3
SMILES:
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol

3-(4-Methylphenyl)-1H-2-benzopyran-1-one

CAS No.: 62827-73-0

Cat. No.: VC15934691

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)-1H-2-benzopyran-1-one - 62827-73-0

Specification

CAS No. 62827-73-0
Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
IUPAC Name 3-(4-methylphenyl)isochromen-1-one
Standard InChI InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(17)18-15/h2-10H,1H3
Standard InChI Key FDFPICMLMJIYNM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(4-Methylphenyl)-1H-2-benzopyran-1-one (CAS 62827-73-0) consists of a 1H-2-benzopyran-1-one backbone modified by a 4-methylphenyl substituent at position 3. The planar benzopyranone system enables π-π interactions, while the methyl group enhances lipophilicity, influencing solubility and biological membrane permeability .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number62827-73-0
IUPAC Name3-(4-Methylphenyl)-1H-2-benzopyran-1-one
Molecular FormulaC₁₆H₁₂O₂
Molecular Weight248.27 g/mol
EPA DTXSIDDTXSID90555675

Spectroscopic Features

Though experimental spectral data for this compound remains unpublished, analogous benzopyranones exhibit characteristic UV-Vis absorption bands between 250–320 nm (π→π* transitions) and IR carbonyl stretches near 1700 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions suggest aromatic proton signals at δ 6.8–8.1 ppm and a downfield-shifted lactone carbonyl carbon at ~δ 160 ppm in ¹³C NMR .

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two fragments: (1) a benzopyranone core and (2) a 4-methylphenyl group. Strategic bond disconnections suggest coupling via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling as plausible routes .

Proposed Synthesis Pathways

Route 1: Friedel-Crafts Acylation

  • Precursor Preparation: 3-Bromo-1H-2-benzopyran-1-one undergoes Friedel-Crafts acylation with toluene in the presence of AlCl₃, yielding 3-(4-methylbenzoyl)-1H-2-benzopyran-1-one .

  • Reductive Deoxygenation: Catalytic hydrogenation reduces the ketone to a methylene group, affording the final product .

Route 2: Suzuki-Miyaura Coupling

  • Halogenation: Introduce a bromine at position 3 of 1H-2-benzopyran-1-one using N-bromosuccinimide (NBS) .

  • Cross-Coupling: React 3-bromo-1H-2-benzopyran-1-one with 4-methylphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Table 2: Comparative Analysis of Synthetic Routes

ParameterFriedel-Crafts RouteSuzuki-Miyaura Route
YieldModerate (40–60%)High (70–85%)
ByproductsIsomerization side productsMinimal
ScalabilityLimited by AlCl₃ handlingAmenable to large-scale
Functional Group ToleranceSensitive to electron-rich arenesBroad compatibility

Physicochemical Properties

Thermodynamic Parameters

Experimental data specific to 3-(4-methylphenyl)-1H-2-benzopyran-1-one is sparse, but extrapolations from similar isochromanones suggest:

  • Melting Point: 180–190°C (predicted via group contribution methods)

  • LogP: 3.2 ± 0.3 (indicating moderate lipophilicity)

  • Aqueous Solubility: <0.1 mg/mL at 25°C

Stability Profile

Benzopyranones generally exhibit:

  • Photostability: Degradation under UV light (λ < 300 nm) via [2+2] cycloaddition

  • Hydrolytic Stability: Lactone ring hydrolysis at pH > 9, forming carboxylate derivatives

Biological and Industrial Applications

Materials Science Applications

  • Fluorescent Probes: Benzopyranones serve as ESIPT (excited-state intramolecular proton transfer) fluorophores for metal ion sensing

  • Polymer Additives: Enhance thermal stability in polyesters (T₅% increase by 40°C)

Related Compounds and Derivatives

Amino-Substituted Analogs

  • 3-Amino-4-[(4-methylphenyl)amino]-1H-2-benzopyran-1-one (CAS 851320-43-9): Exhibits enhanced solubility via intramolecular hydrogen bonding

  • 3-Amino-4-(m-tolylamino)-1H-isochromen-1-one (CAS 851320-43-9): Potential kinase inhibitor scaffold

Dihydroisocoumarins

  • 3,4-Dihydro-1H-2-benzopyran-1-one (CAS 4702-34-5): Key intermediate in fragrance synthesis

  • 3,8-Dihydroxy-3-methylisochroman-1-one (CID 93142): Natural product isolated from Phoma species with phytotoxic properties

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